molecular formula C37H39N5O3 B2580182 2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034519-12-3

2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2580182
CAS RN: 2034519-12-3
M. Wt: 601.751
InChI Key: FNYXBTHZAZEDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C37H39N5O3 and its molecular weight is 601.751. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound has been studied as an effective inhibitor of human carbonic anhydrase (hCA). Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions. Among the hCA isoforms, hCA VII is one of the least understood cytosolic variants. It is mainly expressed in brain tissues and plays a role in neuronal excitation and GABAergic transmission. Inhibition of hCA VII may have implications for neuropathic pain treatment .

Antimicrobial Activity

While specific studies on this compound’s antimicrobial activity are limited, molecular modeling studies could shed light on its potential. Researchers have explored its interactions with microbial targets, which could provide insights into its efficacy against bacteria, fungi, or other pathogens .

Dopamine and Serotonin Receptor Affinity

The compound’s chemical structure suggests potential interactions with neurotransmitter receptors. Preliminary in vitro and in vivo studies could evaluate its affinity for dopamine (D2) and serotonin (5-HT2A) receptors. Such information would be valuable for understanding its impact on neurotransmission and potential therapeutic applications .

Structural Insights

Crystallographic studies have revealed the compound’s crystal structures in complex with hCA II and hCA VII. These structures highlight the importance of conformational flexibility in the linker and tail regions. Understanding these structural features can guide further drug design and optimization efforts .

properties

IUPAC Name

2-[2-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39N5O3/c43-33(40-22-24-41(25-23-40)35(29-9-3-1-4-10-29)30-11-5-2-6-12-30)27-39-19-17-38(18-20-39)21-26-42-36(44)31-15-7-13-28-14-8-16-32(34(28)31)37(42)45/h1-16,35H,17-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYXBTHZAZEDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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